2-(2,5-Dichloro-phenoxy)-benzoic acid
Description
2-(2,5-Dichloro-phenoxy)-benzoic acid is a halogenated aromatic compound featuring a benzoic acid core substituted with a phenoxy group bearing two chlorine atoms at the 2- and 5-positions. The chlorine substituents likely enhance its lipophilicity and electron-withdrawing properties, influencing its reactivity, solubility, and molecular interactions .
Properties
Molecular Formula |
C13H8Cl2O3 |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-5-6-10(15)12(7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) |
InChI Key |
WDBMIMYHJWIXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | ΔGbinding (kcal/mol) |
|---|---|---|---|---|
| This compound* | 297.12 | 2,5-Cl-phenoxy | Data not available | Inferred stronger |
| 2,3-Dimethoxybenzoic acid | 182.17 | 2,3-OCH3 | 122–124 | N/A |
| 2-Benzoylbenzoic acid | 226.23 | Benzoyl | N/A | -7.2 |
Table 2: Structural Features from Crystallography
| Compound | Key Interactions | Crystallographic Method |
|---|---|---|
| 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid | Cl···π, N–H···O bonds | SHELX refinement (R factor = 0.041) |
Research Findings and Implications
- Binding Affinity : Chlorinated benzoic acids likely outperform methyl/methoxy analogs in receptor binding due to halogen bonding .
- Thermal Stability : Higher halogen content may elevate melting points, as observed in dimethoxy derivatives .
- Synthetic Utility: Chlorinated phenoxy groups could enhance pesticidal or pharmaceutical activity, mirroring trends in 2,4-D herbicides () .
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